Direct black 19
Description
Properties
CAS No. |
6428-31-5 |
|---|---|
Molecular Formula |
C34H29N13NaO7S2 |
Molecular Weight |
818.8 g/mol |
IUPAC Name |
disodium;4-amino-3,6-bis[[4-[(2,4-diaminophenyl)diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H29N13O7S2.Na/c35-18-1-11-26(24(37)15-18)44-40-20-3-7-22(8-4-20)42-46-32-28(55(49,50)51)13-17-14-29(56(52,53)54)33(34(48)30(17)31(32)39)47-43-23-9-5-21(6-10-23)41-45-27-12-2-19(36)16-25(27)38;/h1-16,48H,35-39H2,(H,49,50,51)(H,52,53,54); |
InChI Key |
SLRXMXRIDJLFLC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2)N)N)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)N)O.[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2)N)N)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N=NC5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)N)O.[Na] |
physical_description |
Dry Powder; Liquid |
Origin of Product |
United States |
Preparation Methods
The synthesis of Direct Black 19 involves several key steps:
Primary Diazotization Reaction:
p-Nitroaniline is diazotized using hydrochloric acid and sodium nitrite at low temperatures (10-16°C).Primary Coupling Reaction: The diazonium salt formed is coupled with H-acid in a weakly acidic medium.
Reduction and Plate Filtration: The nitro group is reduced using sodium sulfide, followed by filtration.
Secondary Diazotization Reaction: The intermediate product undergoes a second diazotization.
Secondary Coupling Reaction: The diazonium compound is coupled with m-phenylenediamine under weakly basic conditions.
Final Processing: The product is then subjected to roller drying, crushing, and mixing for packaging
Chemical Reactions Analysis
Step 1: Primary Diazotization
Reactants :
-
p -Nitroaniline (2 moles)
-
Hydrochloric acid, sodium nitrite
Reaction :
Conditions : 14–16°C, pH 1.2–1.5 .
Step 2: Primary Coupling
Reactants :
-
Diazonium salt
-
H acid (4-amino-5-hydroxynaphthalene-2,7-disulfonic acid)
Reaction :
Key : Forms the first azo bond (-N=N-) via electrophilic substitution .
Step 3: Reduction
Reactants :
-
Intermediate
-
Sodium sulfide
Reaction :
\text{NO}_2\(\text{nitro group})\xrightarrow[\text{Na}_2\text{S}]{\text{Reduction}}\text{NH}_2\(\text{amine})
Purpose : Converts nitro groups to amines for subsequent reactions .
Step 4: Secondary Diazotization and Coupling
Reactants :
-
Reduced intermediate
-
m -Phenylenediamine (2 moles)
Reaction :
Outcome : Forms additional azo bonds, completing the tetra-azo structure .
Solvent Interactions and Chromatic Reactions
This compound exhibits solvent-dependent color changes due to protonation/deprotonation and coordination effects :
Photolytic Degradation
Reductive Degradation
Coagulation in Aqueous Systems
-
Efficiency : 98.4% removal at pH 4 using white mustard seed protein (WMSP) .
-
Mechanism : Electrostatic interactions between protonated dye (-SO) and cationic coagulant .
| Parameter | Optimal Condition | Removal Efficiency |
|---|---|---|
| pH | 4 | 98.4% |
| Temperature | 25°C | 83.2% |
| Coagulant (WMSP) | 18 mg/L | 89.2% |
Reactivity with Inorganic Ions
-
Copper (Cu2+^{2+}2+) : Shade shifts to greenish due to metal coordination .
-
Iron (Fe3+^{3+}3+) : Slight color alteration (shade darkening) .
Environmental and Industrial Reactions
-
Textile Dyeing :
-
Wastewater Treatment :
Key Stability Parameters
| Property | Rating (1–5) | Conditions |
|---|---|---|
| Light Fastness | 3 | ISO 105-B02 |
| Washing Fastness | 2 | ISO 105-C06 |
| Rubbing Fastness | 4 (dry), 3 (wet) | AATCC 8 |
Scientific Research Applications
Direct Black 19 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of azo dye chemistry and reactions.
Biology: The dye is employed in staining techniques for biological specimens.
Medicine: Research on the mutagenic and carcinogenic properties of azo dyes often includes this compound.
Industry: Apart from textile dyeing, it is used in the dyeing of leather, paper, and in electrochemical processes for coloring aluminum
Mechanism of Action
The mechanism of action of Direct Black 19 involves its interaction with the fiber surface, forming strong bonds that ensure long-lasting and vibrant dyeing effects. The azo groups in the dye molecule are responsible for its color properties, as they absorb visible light. The presence of sulfonate groups enhances its solubility in water, facilitating its application in aqueous dyeing processes .
Comparison with Similar Compounds
Below, we contrast its behavior with other dyes in environmental applications and highlight key findings.
Table 1: Comparison of Dye Removal Efficiencies
Structural and Functional Differences
- Reactive Dyes (e.g., Reactive Blue 19) : Contain reactive groups (e.g., vinyl sulfone) that form covalent bonds with fibers, unlike direct dyes .
- Disperse Dyes (e.g., Disperse Red 60): Non-ionic, designed for hydrophobic fibers (e.g., polyester), contrasting with this compound’s water-soluble nature .
Biological Activity
Direct Black 19 is a synthetic azo dye commonly used in the textile industry for dyeing fabrics, particularly those made from cellulose fibers. Understanding its biological activity is crucial due to potential health and environmental concerns associated with its use. This article synthesizes findings from various studies regarding the biological effects of this compound, including toxicological data, case studies, and relevant research findings.
Chemical Structure and Properties
This compound, also known as Direct Fast Black G, is characterized by its complex molecular structure, which includes multiple aromatic rings and functional groups that contribute to its dyeing properties. The chemical formula is , indicating the presence of nitrogen and sulfur, which are common in azo dyes.
Metabolism and Excretion
Metabolic studies have shown that azo dyes like this compound can be metabolized into potentially harmful compounds. For instance, the metabolism of benzidine-based dyes often leads to the formation of free benzidine in biological systems. This transformation raises concerns about systemic exposure and long-term health effects associated with chronic exposure to such dyes .
Environmental Impact
The environmental impact of this compound has been a subject of research, particularly concerning wastewater treatment. Studies have demonstrated that this compound can be effectively removed from wastewater using advanced oxidation processes combined with biological methods. For example, research indicates that combining aerobic and anaerobic treatments significantly enhances the degradation efficiency of azo dyes .
Case Studies
Several case studies provide insight into the practical implications of this compound's biological activity:
- Occupational Exposure : A study on workers in the textile industry revealed elevated levels of benzidine in urine samples, suggesting significant exposure to this compound and related dyes . This finding underscores the importance of monitoring occupational health risks associated with dye manufacturing and application.
- Wastewater Treatment : In a practical application case, researchers implemented silica-modified resin for the removal of this compound from wastewater, achieving effective results through adsorption techniques. This approach not only mitigates environmental contamination but also highlights innovative solutions for managing dye waste .
Research Findings Summary
Q & A
Q. How can researchers ensure the accuracy of spectrophotometric quantification of this compound in the presence of interfering co-pollutants?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
